2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester is a chemical compound with the molecular formula C18H22O5 and a molecular weight of 318.36 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with methoxy groups and an isopropyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester typically involves the esterification of the corresponding carboxylic acid. The reaction conditions often include the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester involves its interaction with specific molecular targets. The methoxy and isopropyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-isopropyl-4,6,7-trimethoxy-2-naphthoate
- 4,6,7-Trimethoxy-2-naphthoic acid
- 8-Isopropyl-4,6,7-trimethoxy-2-naphthoic acid
Uniqueness
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester is unique due to its specific substitution pattern on the naphthalene ring. The presence of methoxy and isopropyl groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
methyl 4,6,7-trimethoxy-8-propan-2-ylnaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-10(2)16-13-7-11(18(19)23-6)8-14(20-3)12(13)9-15(21-4)17(16)22-5/h7-10H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTMRVNEXXLECT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C=C(C=C(C2=CC(=C1OC)OC)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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